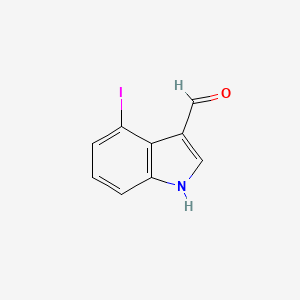

4-iodo-1H-indole-3-carbaldehyde

Description

Significance of Indole (B1671886) Heterocycles as Synthetic Scaffolds

The indole ring system is a fundamental building block in a multitude of natural and synthetic compounds with significant biological activity. nih.govbohrium.com Its presence is integral to essential biochemical processes, with the amino acid tryptophan serving as a biosynthetic precursor to a wide variety of indole-containing secondary metabolites. nih.gov In the realm of medicine, indole-based drugs have been developed for a broad spectrum of therapeutic applications, targeting conditions such as cancer, infectious diseases, and neurological disorders. numberanalytics.com The ability to functionalize the indole ring at multiple positions allows for the creation of extensive chemical libraries, which can be screened against various receptors to identify novel bioactive compounds. nih.govnumberanalytics.com

Prominent examples of indole-containing drugs include the anti-cancer agent vincristine, the antihypertensive drug reserpine, and the antidepressant amedalin, highlighting the immense therapeutic importance of this heterocyclic system. nih.gov The continued exploration of indole chemistry promises the development of a new generation of pharmaceuticals with improved efficacy and novel mechanisms of action. nih.gov

Overview of Indole-3-carbaldehydes as Versatile Synthetic Intermediates

Among the various classes of indole derivatives, 1H-indole-3-carbaldehydes are particularly valuable as synthetic intermediates. researchgate.netekb.eg The aldehyde group at the C3-position is highly reactive and serves as a versatile handle for a wide range of chemical transformations, including C-C and C-N bond-forming reactions, reductions, and multicomponent reactions. researchgate.netresearchgate.net This reactivity allows for the construction of complex molecular architectures and the synthesis of diverse heterocyclic derivatives. researchgate.netekb.eg

The Vilsmeier-Haack reaction is a common and efficient method for the synthesis of indole-3-carbaldehydes, providing the product in high purity and yield. ekb.egorgsyn.org Other synthetic routes include the Reimer-Tiemann reaction, Grignard reactions, and the oxidation of various indole precursors. ekb.egorgsyn.org The strategic importance of indole-3-carbaldehydes is underscored by their role as precursors in the synthesis of numerous biologically active compounds, including alkaloids with antitumor, antimicrobial, and antiviral properties. ekb.egresearchgate.net

Academic and Research Relevance of 4-Iodo-1H-indole-3-carbaldehyde

Within the family of substituted indole-3-carbaldehydes, this compound stands out as a compound of significant academic and research interest. The presence of an iodine atom at the C4-position introduces a key point of functionality, enabling further synthetic modifications through cross-coupling reactions and other transformations.

The synthesis of iodo-substituted indoles is an active area of research. For instance, regioselective iodination of indoles can be achieved under specific reaction conditions. While direct C5-H iodination has been reported, the synthesis of the 4-iodo isomer often requires a multi-step approach or specific starting materials. rsc.org

The utility of iodo-substituted indoles extends to the synthesis of complex molecules. For example, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one has demonstrated significant antibacterial activity. nih.gov This highlights the potential of incorporating iodo-indoles into larger scaffolds to develop new therapeutic agents. Although specific research on the direct biological activities of this compound is not extensively documented in the provided results, its role as a building block in the synthesis of more complex and potentially bioactive molecules is of considerable interest to the scientific community.

Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₉H₆INO | chemsynthesis.com |

| Molecular Weight | 271.057 g/mol | chemsynthesis.com |

| InChIKey | DMKCSBWCRRMSRJ-UHFFFAOYAZ | chemsynthesis.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-5,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKCSBWCRRMSRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=CN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453150 | |

| Record name | 1H-Indole-3-carboxaldehyde, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72527-73-2 | |

| Record name | 1H-Indole-3-carboxaldehyde, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 4 Iodo 1h Indole 3 Carbaldehyde

Approaches Involving Regioselective Iodination of Indole-3-carbaldehydes

Introducing an iodine atom at the C4 position of indole-3-carbaldehyde presents a significant challenge due to the inherent electronic properties of the indole (B1671886) ring, which typically favor electrophilic substitution at the C3, C2, and C5 positions. Overcoming this regiochemical preference requires specialized strategies that direct the iodinating agent to the desired C4 position.

Directed C-H Iodination at the C4 Position of Indoles

Directing group strategies have emerged as a powerful tool for achieving regioselective C-H functionalization at otherwise unreactive positions. In the context of indole-3-carbaldehyde, the existing carbaldehyde group can, under specific conditions, serve as a directing group to facilitate iodination at the adjacent C4 position.

Transition metal-catalyzed C-H activation has been extensively explored for the functionalization of indoles. While direct C4-iodination of indole-3-carbaldehyde remains a challenging transformation, related C4-arylations have been demonstrated, providing a conceptual framework. nih.gov For instance, palladium catalysis can be employed to achieve C4-arylation of 3-formylindoles, where the aldehyde group directs the metal catalyst to the C4-H bond. nih.gov This approach typically involves the formation of a palladacycle intermediate, which then undergoes further reaction. While not a direct iodination, this methodology highlights the potential for metal catalysts to overcome the intrinsic reactivity of the indole ring and target the C4 position. The development of a similar catalytic system for direct iodination is an area of ongoing research.

The use of N-protecting groups can also influence the regioselectivity of C-H functionalization reactions on the indole core. researchgate.net

While direct electrophilic iodination of indole-3-carbaldehyde typically yields the 5-iodo isomer, the use of specific reagents and conditions can potentially lead to the formation of activated intermediates that favor C4-halogenation. However, literature specifically detailing this approach for the synthesis of 4-iodo-1H-indole-3-carbaldehyde is scarce.

Methodologies for Installing the Iodo Group Ortho to C3-Carbaldehyde

Alternative strategies to direct iodination involve multi-step sequences. One such approach is directed ortho-metalation. This involves the use of a directing group at the N1 position of the indole, which can direct a strong base to deprotonate the C7 position. Subsequent trapping of the resulting anion with an electrophilic iodine source would yield a 7-iodoindole. While this functionalizes the benzene (B151609) ring, achieving C4-iodination through a similar ortho-metalation strategy directed by the C3-carbaldehyde is less common due to the reactivity of the aldehyde itself towards strong bases. A more plausible, albeit longer, route could involve the synthesis of a 4-aminoindole-3-carbaldehyde derivative, followed by a Sandmeyer-type reaction to introduce the iodo group.

Synthetic Routes Involving Formylation of 4-Iodoindole Precursors

An alternative and often more reliable strategy for the synthesis of this compound involves the introduction of the C3-carbaldehyde group onto a pre-existing 4-iodoindole scaffold. This approach circumvents the challenges associated with regioselective C4-iodination.

Vilsmeier-Haack Formylation as a Key Transformation

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. organic-chemistry.orgwikipedia.org The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.org

The application of the Vilsmeier-Haack reaction to 4-iodo-1H-indole provides a direct route to the target molecule. The electron-rich nature of the indole ring facilitates electrophilic attack by the Vilsmeier reagent, predominantly at the C3 position.

Reaction Conditions and Optimization:

The successful formylation of 4-iodoindole using the Vilsmeier-Haack reaction depends on careful control of the reaction conditions. A typical procedure involves the slow addition of phosphorus oxychloride to N,N-dimethylformamide at low temperatures to form the Vilsmeier reagent. The 4-iodoindole is then added, and the reaction mixture is stirred, often with gentle heating, to drive the reaction to completion. A subsequent aqueous workup hydrolyzes the intermediate iminium salt to yield the desired aldehyde.

Recent advancements in the Vilsmeier-Haack reaction have focused on developing milder and more efficient catalytic versions of the transformation. orgsyn.org These catalytic approaches can offer advantages in terms of reduced reagent loading and simplified purification procedures. orgsyn.org

Below is a representative table outlining the general parameters for a Vilsmeier-Haack formylation of a substituted indole:

| Parameter | Condition |

| Substrate | 4-Iodo-1H-indole |

| Formylating Agent | Vilsmeier Reagent (from DMF/POCl₃) |

| Solvent | Typically DMF (serves as reagent and solvent) |

| Temperature | 0 °C to moderate heating (e.g., 35-60 °C) |

| Reaction Time | 1 to several hours |

| Workup | Aqueous base (e.g., NaOH or NaHCO₃ solution) |

This table represents a general protocol, and specific conditions may need to be optimized for the 4-iodoindole substrate.

Alternative Formylation Methods for Halogenated Indoles

The introduction of a formyl group at the C3-position of an indole ring is a fundamental transformation. While the Vilsmeier-Haack reaction, utilizing a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) mixture, is the classical and highly efficient method for the 3-formylation of indoles, alternative methodologies have been explored to accommodate sensitive substrates or achieve different selectivities. semanticscholar.org

One notable alternative is the Duff reaction, which employs hexamethylenetetramine (HMT) in an acidic medium like acetic acid. acs.org This method provides a convenient pathway to indole-3-carboxaldehydes and can be an effective option for certain indole substrates. acs.org Although sometimes resulting in lower yields compared to the Vilsmeier-Haack protocol, the operational simplicity of the Duff reaction makes it an attractive choice. acs.org

Furthermore, variations on the Vilsmeier-Haack conditions have been developed. One such reported method for preparing various 1H-indole-3-carbaldehydes involves the use of pyrophosphoryl chloride with DMF. nih.gov This reagent system can effectively formylate indole substrates, demonstrating that modifications to the activating agent in Vilsmeier-type reactions can be a viable strategy. nih.gov

Modern organometallic approaches also offer alternatives. Palladium-catalyzed carbonylation reactions, for instance, can transform aryl halides into the corresponding aldehydes. researchgate.net These methods often use carbon monoxide (CO) surrogates, such as formic acid, under mild conditions, presenting a functional-group tolerant alternative to classical formylation reagents. researchgate.net

Table 1: Comparison of Formylation Reactions for Indole Substrates

| Method | Reagents | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack | DMF / POCl₃ | 98-100 | 71 | acs.org |

| Vilsmeier-Haack | DMF / POCl₃ | 28-30 | 34 | acs.org |

| Duff Reaction | Hexamethylenetetramine / Acetic Acid | Hot | 25 | acs.org |

Multicomponent and Cascade Reactions for Indole Construction with 4-Iodination

Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation to form a complex product, offer a highly efficient approach to building substituted indoles. A notable example is the consecutive four-component synthesis of trisubstituted 3-iodoindoles. nih.govbeilstein-journals.org This one-pot process begins with a copper-free alkynylation of an ortho-haloaniline with a terminal alkyne. nih.govnih.gov This is followed by a base-catalyzed cyclization to form the indole ring, which is then subjected to electrophilic iodination at the C3-position using N-iodosuccinimide (NIS). nih.govresearchgate.net The final step involves trapping the intermediate indole anion with an alkyl halide. nih.govbeilstein-journals.org This sequence efficiently constructs the iodinated indole core in a single pot from simple precursors, achieving yields from 11-69% over four bond-forming steps. beilstein-journals.orgnih.gov While this specific MCR targets the C3 position for iodination, the principles of combining cyclization and halogenation in a single pot are directly relevant to the synthesis of other iodo-indoles. nih.gov

Cascade reactions, also known as tandem or domino reactions, provide another powerful strategy for the rapid assembly of complex molecular architectures from simpler precursors. iitj.ac.in These processes involve two or more sequential transformations where the product of the first reaction becomes the substrate for the next, all occurring without the isolation of intermediates. 20.210.105 In the context of indole synthesis, palladium-catalyzed cascade reactions have been developed to create polysubstituted indoles. For instance, a cascade reaction between o-iodo-N-alkenylanilines and tosylhydrazones, catalyzed by palladium, builds the indole scaffold through the formation of two new carbon-carbon bonds. rsc.org The reaction proceeds through a sequence involving migratory insertions of a carbene ligand and a C-C double bond, culminating in a 5-exo-trig cyclization to furnish the indole product. rsc.org Such strategies highlight the potential for designing a cascade that could incorporate an iodination step or utilize an iodinated precursor to directly access targets like this compound. iitj.ac.in

Table 2: Selected Examples from a Four-Component Synthesis of 3-Iodoindoles

| Ortho-Haloaniline | Alkyne | Alkyl Halide | Product Yield (%) | Reference |

|---|---|---|---|---|

| 2,4-dibromoaniline | phenylacetylene | methyl iodide | 42 | nih.gov |

| 2-iodo-4-fluoroaniline | phenylacetylene | methyl iodide | 69 | nih.gov |

| 2-iodo-4-fluoroaniline | 1-ethynyl-4-fluorobenzene | methyl iodide | 51 | nih.gov |

| 2-iodo-4-fluoroaniline | 1-hexyne | methyl iodide | 52 | nih.gov |

Palladium-Catalyzed Cyclization and Iodination Strategies

Palladium catalysis is a cornerstone of modern synthetic chemistry, offering powerful tools for both the construction of the indole ring and its subsequent functionalization. organicreactions.orgbeilstein-journals.org

Strategies for indole synthesis often involve the palladium-catalyzed cyclization of appropriately substituted precursors. organicreactions.org A widely used approach is the reaction of o-haloanilines with terminal alkynes. mdpi.com For example, a Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines with terminal acetylenes yields o-(1-alkynyl)aniline intermediates. nih.gov These intermediates can then undergo electrophilic cyclization with iodine (I₂) to produce 3-iodoindoles in excellent yields. nih.gov This method demonstrates the effective integration of C-N ring formation and iodination. Another strategy involves the reaction of o-iodoanilines with terminal alkynes using a heterogeneous palladium catalyst, which facilitates Sonogashira cross-coupling followed by cyclization to form the indole scaffold. mdpi.com

For direct functionalization of a pre-formed indole-3-carbaldehyde, palladium-catalyzed C-H activation is a state-of-the-art strategy. The formyl group at the C3-position can act as a directing group to guide functionalization to the C4-position of the indole ring. nih.gov Research has demonstrated that a palladium catalyst system can achieve site-selective C-H chlorination, bromination, and iodination of indole-3-carbaldehydes. researchgate.net This transformation is facilitated by the use of anthranilic acid as a bidentate transient directing group, which coordinates to the palladium center and positions it for selective C-H activation and halogenation at the C4-position. researchgate.net This method provides a direct and atom-economical route to 4-halo-1H-indole-3-carbaldehydes from the readily available indole-3-carbaldehyde, delivering the desired products in good to excellent yields. researchgate.net

Table 3: Conditions for Palladium-Catalyzed C-H Halogenation of Indole-3-Carbaldehyde

| Halogen Source | Catalyst | Directing Group | Outcome | Reference |

|---|---|---|---|---|

| N-Iodosuccinimide (NIS) | Palladium Catalyst | Anthranilic Acid | Site-selective C4-Iodination | researchgate.net |

| N-Bromosuccinimide (NBS) | Palladium Catalyst | Anthranilic Acid | Site-selective C4-Bromination | researchgate.net |

| N-Chlorosuccinimide (NCS) | Palladium Catalyst | Anthranilic Acid | Site-selective C4-Chlorination | researchgate.net |

Advanced Chemical Reactivity and Functionalization Pathways of 4 Iodo 1h Indole 3 Carbaldehyde

Reactivity at the C4-Iodo Position

The carbon-iodine bond at the C4 position is the primary site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, largely dominated by transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions for C-C Bond Formation

The electron-rich nature of the indole (B1671886) ring, combined with the reactivity of the C-I bond, facilitates a range of palladium-catalyzed cross-coupling reactions. These methods are foundational for elaborating the indole core, enabling the introduction of diverse substituents.

The Sonogashira coupling reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of 4-iodo-1H-indole-3-carbaldehyde, this reaction allows for the introduction of various alkyne-containing groups at the C4 position. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org The mild reaction conditions, often at room temperature, and tolerance for various functional groups make it a widely used transformation in organic synthesis. wikipedia.org

A general procedure involves treating the this compound with a terminal alkyne in the presence of a palladium catalyst like PdCl2(PPh3)2 and a copper(I) salt, such as CuI, in a suitable solvent like DMF with an amine base like diisopropylamine (B44863) (DIPA). nih.gov

Table 1: Examples of Sonogashira Coupling with this compound

| Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Product | Reference |

| Phenylacetylene | PdCl2(PPh3)2, CuI | DIPA | DMF | 65-80 | 4-(Phenylethynyl)-1H-indole-3-carbaldehyde | nih.gov |

| Trimethylsilylacetylene | PdCl2(PPh3)2, CuI | DIPA | DMF | 65-80 | 4-((Trimethylsilyl)ethynyl)-1H-indole-3-carbaldehyde | nih.gov |

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of C-C bonds between an organoboron compound and an organohalide. libretexts.orgwikipedia.org This reaction is particularly valuable for synthesizing biaryl compounds and introducing alkyl or vinyl groups. wikipedia.orgtcichemicals.com The reaction mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

For this compound, Suzuki-Miyaura coupling provides a direct route to 4-aryl or 4-alkyl indoles. The reaction typically employs a palladium catalyst, a base, and a boronic acid or its ester derivative. nih.govyonedalabs.com

Table 2: Examples of Suzuki-Miyaura Coupling with this compound

| Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Product | Reference |

| Phenylboronic acid | Pd(PPh3)4 | K3PO4 | Dioxane/H2O | 60 | 4-Phenyl-1H-indole-3-carbaldehyde | nih.gov |

| 3-Fluorophenylboronic acid | P2 (precatalyst) | K3PO4 | Dioxane/H2O | 100 | 4-(3-Fluorophenyl)-1H-indole-3-carbaldehyde | nih.gov |

Beyond Sonogashira and Suzuki-Miyaura couplings, the C4-iodo position of this compound can participate in other transition metal-mediated transformations. For instance, palladium-catalyzed C-H arylation reactions have been developed where the formyl group at the C3-position can act as a directing group, facilitating arylation at the C4 position with aryl iodides. nih.govacs.org This approach offers an alternative strategy for C-C bond formation, directly functionalizing a C-H bond.

Table 3: Example of Palladium-Catalyzed C-H Arylation

| Aryl Iodide | Catalyst System | Oxidant | Solvent | Temperature (°C) | Product | Reference |

| 1-Bromo-4-iodobenzene | Pd(OAc)2 | AgOAc | HFIP/TFA | 100 | 4-(4-Bromophenyl)-1H-indole-3-carbaldehyde | nih.gov |

Nucleophilic Aromatic Substitution Reactions

While less common for electron-rich systems like indoles, nucleophilic aromatic substitution (SNAr) can occur at the C4 position under specific conditions. nih.gov The presence of the electron-withdrawing carbaldehyde group at C3 can facilitate this type of reaction, although it is generally less favored than transition metal-catalyzed pathways. In some cases, particularly with activated nucleophiles or specific reaction conditions, direct displacement of the iodo group by a nucleophile can be achieved. For instance, in related indole systems, nucleophilic substitution with various nitrogen-centered nucleophiles has been demonstrated. nii.ac.jp

Reactivity of the C3-Carbaldehyde Moiety

The carbaldehyde group at the C3 position is a versatile functional handle, participating in a wide array of chemical transformations characteristic of aldehydes. wikipedia.orgekb.eg This allows for further diversification of the indole scaffold after initial modifications at the C4 position or on the indole nitrogen.

The aldehyde can undergo condensation reactions, such as with active methylene (B1212753) compounds or amines, to form new C-C or C-N bonds. sigmaaldrich.com For example, it can react with hydroxylamine (B1172632) to form oximes. mdpi.com It can also be oxidized to the corresponding carboxylic acid or reduced to an alcohol. wikipedia.org Furthermore, the aldehyde can serve as a precursor for the synthesis of various heterocyclic rings fused to the indole core. The reaction of indole-3-carbaldehydes with amides can lead to the formation of quinazolinones. nih.gov

Table 4: Selected Reactions of the C3-Carbaldehyde Group

| Reagent | Reaction Type | Product Type | Reference |

| Hydroxylamine hydrochloride | Condensation | Oxime | mdpi.com |

| Anthranilamide | Condensation/Cyclization | Quinazolinone | nih.gov |

| Nitromethane (B149229) | Henry Reaction | 3-Nitrovinyl indole | wikipedia.org |

| POCl3, DMF | Vilsmeier-Haack Reaction (on indole) | Indole-3-carbaldehyde | nih.gov |

| Various Nucleophiles | Nucleophilic Addition | Alcohols, etc. | ekb.eg |

Carbonyl Condensation Reactions

The aldehyde group at the C3-position readily participates in various classical carbonyl condensation reactions, providing a gateway to extended π-systems and further functionalization.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene compounds in the presence of a basic catalyst. wikipedia.orgresearchgate.net For instance, the reaction of 1H-indole-3-carbaldehyde with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by piperidine (B6355638) or other amines, yields α,β-unsaturated products. researchgate.netacgpubs.orgacgpubs.org This methodology allows for the introduction of various electron-withdrawing groups at the β-position of the newly formed double bond.

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org By reacting this compound with a phosphonium (B103445) ylide (Wittig reagent), a carbon-carbon double bond is formed at the C3-position. organic-chemistry.orgwikipedia.orglibretexts.org The stereochemical outcome of the reaction, yielding either the (E) or (Z)-alkene, is influenced by the nature of the ylide used. organic-chemistry.org

Henry Reaction (Nitroaldol Reaction): The Henry reaction offers a route to β-nitro alcohol derivatives by reacting the aldehyde with a nitroalkane in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a classic carbon-carbon bond-forming reaction that introduces both a hydroxyl and a nitro group, which can be further transformed into other functional groups. wikipedia.org For example, indole-3-carbaldehyde can react with nitromethane to produce 3-nitrovinyl indole. wikipedia.org

Table 1: Examples of Carbonyl Condensation Reactions

| Reaction Type | Reactant | Reagents & Conditions | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound | Basic catalyst (e.g., piperidine) | α,β-Unsaturated Indole |

| Wittig Reaction | Phosphonium Ylide | Base (e.g., n-BuLi) | 3-Vinylindole |

| Henry Reaction | Nitroalkane | Base | β-Nitro Alcohol |

Transformation of the Aldehyde to Other Functional Groups

The aldehyde functionality can be readily converted into other important functional groups through oxidation or reduction processes.

Reduction: The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group) using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation provides access to 3-hydroxymethylindole derivatives, which are valuable intermediates for further synthetic manipulations.

Oxidation: The aldehyde can be oxidized to a carboxylic acid group. wikipedia.org This transformation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O). The resulting 4-iodo-1H-indole-3-carboxylic acid is a versatile building block for the synthesis of amides, esters, and other carboxylic acid derivatives.

Table 2: Transformation of the Aldehyde Functional Group

| Transformation | Reagent | Product Functional Group |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Hydroxymethyl (-CH₂OH) |

| Oxidation | Potassium permanganate (KMnO₄) or Silver oxide (Ag₂O) | Carboxylic acid (-COOH) |

Reactivity of the N1-H Indole Proton

The proton on the indole nitrogen (N1-H) is acidic and can be readily removed by a base, allowing for a variety of functionalization strategies at this position.

N-Functionalization Strategies

N-Alkylation: The indole nitrogen can be alkylated by treatment with a suitable base, such as sodium hydride (NaH), followed by the addition of an alkylating agent like an alkyl halide. nih.govrsc.org For instance, reacting the indole with NaH and then benzyl (B1604629) bromide would yield the corresponding N-benzyl derivative. nih.gov This method allows for the introduction of a wide range of alkyl groups, which can influence the steric and electronic properties of the indole ring system.

N-Acylation: Similarly, acylation of the indole nitrogen can be achieved by deprotonation with a base and subsequent reaction with an acylating agent, such as an acid chloride or anhydride. ekb.eg This introduces an acyl group, which can serve as a protecting group or as a handle for further transformations.

Table 3: N-Functionalization Strategies

| Functionalization | Reagents | Product |

|---|---|---|

| N-Alkylation | Base (e.g., NaH), Alkyl Halide (e.g., Benzyl bromide) | N-Alkyl-4-iodo-1H-indole-3-carbaldehyde |

| N-Acylation | Base (e.g., NaH), Acylating Agent (e.g., Acetyl chloride) | N-Acyl-4-iodo-1H-indole-3-carbaldehyde |

Directed Metalation Studies at the Indole Nitrogen

While less common than C-H metalation, directed metalation involving the indole nitrogen can be a powerful tool for functionalization. The N-H proton can be removed by a strong base like an organolithium reagent, generating an N-lithiated species. This intermediate can then react with various electrophiles. This approach is particularly useful for introducing substituents at the N1 position under specific conditions.

Regioselective Functionalization at Other Indole Ring Positions

The inherent reactivity of the indole nucleus, coupled with the directing effects of the existing substituents, allows for regioselective functionalization at other positions of the indole ring.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this process, a directing group guides the deprotonation of an adjacent C-H bond by an organolithium reagent, leading to a lithiated intermediate that can be trapped with an electrophile. wikipedia.orgorganic-chemistry.org

In the context of this compound, the formyl group at the C3 position can act as a directing group. However, the aldehyde itself is reactive towards organolithium reagents. Therefore, it is often necessary to protect the aldehyde group, for example, as a dimethyl acetal, before carrying out the DoM reaction. Following protection, treatment with a strong base like n-butyllithium can lead to deprotonation at the C2 position, ortho to the directing group. Subsequent reaction with an electrophile would introduce a substituent at this position.

Alternatively, the N-H proton can be replaced with a directing group. For instance, N-amidation followed by lithiation can direct functionalization to the C2 or C7 positions. The choice of directing group and reaction conditions is crucial for achieving the desired regioselectivity. Research has shown that the aldehyde functional group itself can act as a directing group for C-H activation at the C4 position, although this typically involves transition metal catalysis rather than lithiation. nih.gov

Catalyst-Controlled C-H Activation at C2 and C7

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis. For the indole core, the C-H bonds of the benzenoid ring (C4-C7) are generally less reactive than those of the pyrrole (B145914) moiety (C2 and C3). However, the presence of substituents on the indole ring can significantly influence the regioselectivity of C-H activation. In the case of this compound, the interplay between the directing effect of the C3-carbaldehyde group and the electronic and steric influence of the C4-iodo substituent presents a unique challenge for achieving catalyst-controlled site-selectivity at the C2 and C7 positions.

Research has shown that the functionalization of the indole C2 and C7 positions can be achieved with high selectivity through the use of specific directing groups and transition metal catalysts. nih.govnih.govrsc.orgacs.orgnih.gov For instance, the installation of a phosphinoyl directing group at the indole nitrogen has been demonstrated to effectively direct palladium-catalyzed C-H arylation to the C7 position. nih.gov Similarly, rhodium catalysts have been employed for the C7-functionalization of indoles, often guided by a directing group at the N1 position. nih.govresearchgate.net

While specific studies on the catalyst-controlled C-H activation of this compound at the C2 and C7 positions are not extensively documented, the existing literature on related systems provides valuable insights. A notable study on the palladium-catalyzed C-H arylation of 1H-indole-3-carbaldehydes demonstrated that while C4-arylation is the preferred outcome, the electronic nature of the substituents on the indole ring can influence the reaction. acs.org For instance, the presence of a bromo substituent at the C7 position allows for C4-arylation to proceed in good yield. nih.gov This suggests that a catalyst system could potentially be tuned to favor C2 or C7 functionalization of a 4-iodo-substituted indole, although this remains an area for further investigation.

In a related context, catalyst-controlled directing group translocation has been shown to selectively functionalize the C2-position of 3-carboxamide indoles. The use of an Ir(III)/Ag(I) catalyst system can lead to exclusive C2-functionalization, subverting the 1,2-acyl migration that occurs with Rh(I)/Ag(I) catalysts. nih.gov This highlights the critical role of the catalyst in dictating the reaction's regiochemical outcome.

The following table summarizes catalyst systems used for C2 and C7 functionalization of the indole core, which could potentially be adapted for this compound.

| Catalyst System | Directing Group | Position Functionalized | Functionalization Type | Reference |

| Pd(OAc)₂ / Pyridine-type ligand | N-Phosphinoyl | C7 | Arylation | nih.gov |

| Chiral Rhodium Complex (RhJasCp) | N-Amide | C7 | Arylation | nih.gov |

| Ir(III)/Ag(I) | C3-Carboxamide | C2 | Cross-coupling | nih.gov |

| [RuCl₂(p-cymene)]₂ | N-Picolyl | C2 | Arylation | mdpi.com |

Distal Methylation and Other Alkylations at C4

The C4 position of the indole ring is notoriously challenging to functionalize directly due to its remote location relative to the more reactive pyrrole ring. However, the development of transition-metal catalyzed reactions that utilize a directing group at the C3 position has opened up new avenues for the selective alkylation of the C4-C-H bond. The C3-carbaldehyde group in this compound can serve as such a directing group, facilitating the formation of a metallacycle intermediate that brings the catalyst in proximity to the C4-C-H bond.

While direct C4-methylation of this compound is not explicitly detailed in the surveyed literature, various other C4-alkylation reactions of indoles bearing a C3-carbonyl directing group have been successfully demonstrated. These methodologies provide a strong foundation for the potential C4-methylation of the target compound.

Rhodium(III) catalysts have proven to be particularly effective for the C4-alkylation of indoles. For example, the Rh(III)-catalyzed C4-alkylation of indoles with nitroalkenes, assisted by a C3-pivaloyl group, proceeds with excellent chemo- and regioselectivity. acs.orgacs.org This reaction offers a direct route to 4-(2-nitroalkyl)indoles under mild, redox-neutral conditions. The pivaloyl group in the product can be subsequently removed, highlighting the synthetic utility of this approach. acs.org

Similarly, palladium catalysts have been employed for the C4-alkynylation of 3-formyl indoles. By utilizing alanine (B10760859) as a transient directing group, a Pd(II)-catalyzed reaction with bromoethyne (B3344055) affords C4-alkynylated indoles in good yields. acs.org Density functional theory (DFT) calculations have confirmed the preference for C4- over C2-site activation in this system. acs.org

The following table summarizes various catalyst systems and reagents used for the C4-alkylation and related functionalizations of indoles with a C3-directing group.

| Catalyst System | Directing Group | Reagent | Functionalization Type | Reference |

| [Cp*RhCl₂]₂ / AgSbF₆ / KF | C3-Pivaloyl | Nitroalkenes | Alkylation | acs.orgacs.org |

| Pd(OAc)₂ / AgTFA | C3-Formyl (with Alanine TDG) | Bromoethyne | Alkynylation | acs.org |

| Ru Catalyst | C3-Formyl | - | General C4-Substitution | nih.govacs.org |

| Palladium Catalyst | C3-Pivaloyl | Dialkyl phosphonates | Phosphonylation | nih.gov |

These examples underscore the potential for achieving distal C4-alkylation, including methylation, of this compound through the strategic choice of catalyst, directing group, and alkylating agent. The presence of the C4-iodo group may influence the electronic properties of the substrate but is not expected to be a prohibitive steric or electronic barrier for these types of transformations.

Advanced Spectroscopic Characterization and Structural Determination

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. While complete, assigned experimental spectra for 4-iodo-1H-indole-3-carbaldehyde are not available in publicly accessible literature, its structure can be confidently predicted based on well-established principles and comparison with closely related analogues like 1H-indole-3-carbaldehyde and other iodo-substituted isomers.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each of the six protons. The indole (B1671886) N-H proton (H1) would appear as a broad singlet at a downfield chemical shift, typically above 12.0 ppm in a solvent like DMSO-d₆, due to its acidic nature. The aldehyde proton (CHO) is also highly deshielded and would be observed as a sharp singlet around 10.0 ppm.

The aromatic region would contain four signals. The proton at the C2 position, adjacent to the nitrogen and the aldehyde-bearing carbon, is expected to be a singlet or a narrow doublet around 8.3-8.5 ppm. The three protons on the benzo-fused ring (H5, H6, H7) would form a coupled system. H5 and H7 would likely appear as doublets, while H6 would be a triplet (or more accurately, a triplet of doublets), with chemical shifts influenced by the electron-withdrawing and anisotropic effects of the iodine at C4.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display nine unique carbon signals. The aldehyde carbonyl carbon (CHO) would be the most downfield signal, expected around 185 ppm. The carbon atom bearing the iodine (C4) would be significantly shifted upfield to approximately 90-95 ppm, a characteristic effect of a heavy halogen substituent. The other seven aromatic carbons would appear in the typical range of 110-140 ppm. For comparison, the experimentally determined ¹³C NMR chemical shifts for the related isomer, 5-iodo-1H-indole-3-carbaldehyde, in DMSO-d₆ are known. rsc.org

| Position | Expected ¹H Chemical Shift (ppm, DMSO-d₆) | Expected ¹³C Chemical Shift (ppm, DMSO-d₆) |

|---|---|---|

| 1 (N-H) | ~12.4 (br s) | - |

| 2 | ~8.4 (s) | ~139 |

| 3 | - | ~118 |

| 3a | - | ~128 |

| 4 | - | ~93 |

| 5 | ~7.6 (d) | ~130 |

| 6 | ~7.2 (t) | ~125 |

| 7 | ~7.8 (d) | ~116 |

| 7a | - | ~137 |

| CHO | ~10.0 (s) | ~185 |

To unambiguously assign the signals predicted in the 1D spectra, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons H5, H6, and H7, confirming their connectivity on the benzene (B151609) ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon-hydrogen pairs. It would allow for the definitive assignment of each protonated carbon signal (C2, C5, C6, C7, and the aldehyde carbon) by linking it to its attached, and previously assigned, proton. sigmaaldrich.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing the molecular fragments together. sigmaaldrich.com Expected key correlations for this compound would include:

The aldehyde proton (CHO) to C3 and C3a.

The H2 proton to C3, C3a, and C7a.

The H7 proton to C5 and C3a.

The H5 proton to C7 and C3a.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₉H₆INO. chemsynthesis.com The theoretical exact mass can be calculated for its protonated form, [M+H]⁺.

| Formula | Species | Calculated Exact Mass | Observed Mass (m/z) |

|---|---|---|---|

| C₉H₆INO | [M+H]⁺ | 271.9567 | Data not available in searched literature |

| C₉H₆INO | [M+Na]⁺ | 293.9386 | Data not available in searched literature |

For comparison, the related isomer 5-iodo-1H-indole-3-carbaldehyde has a reported HRMS (ESI) calculated value for [M+Na]⁺ of 293.9386, with a found value of 293.9385, confirming its formula. rsc.org A similar result would be expected for the 4-iodo isomer.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by absorptions corresponding to the N-H, C=O, and C-I bonds, as well as aromatic C-H and C=C vibrations.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Description |

|---|---|---|

| N-H stretch | 3400-3200 | A sharp to moderately broad peak from the indole amine. |

| Aromatic C-H stretch | 3100-3000 | Sharp peaks characteristic of sp² C-H bonds. |

| C=O stretch (aldehyde) | 1670-1650 | A very strong, sharp absorption due to conjugation with the indole ring. |

| Aromatic C=C stretch | 1600-1450 | Multiple sharp peaks of variable intensity. |

| C-I stretch | 600-500 | A weak to medium absorption in the far-IR region. |

Data from the related 5-iodo-1H-indole-3-carbaldehyde shows characteristic peaks at 3239 cm⁻¹ (N-H) and 1650 cm⁻¹ (C=O), which aligns with these expectations. rsc.org

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.

As of now, a crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC). However, the crystal structure of the parent compound, 1H-indole-3-carbaldehyde, is known (Pca2₁, orthorhombic). nih.govresearchgate.net In its solid state, molecules of 1H-indole-3-carbaldehyde are linked into chains by intermolecular hydrogen bonds between the indole N-H group of one molecule and the carbonyl oxygen of an adjacent molecule. nih.gov It is highly probable that this compound would exhibit a similar hydrogen-bonding motif, potentially with additional intermolecular interactions (such as halogen bonding) influenced by the iodine atom.

Computational and Mechanistic Insights into this compound

While specific computational studies focusing exclusively on this compound are not extensively detailed in available literature, the principles of its computational analysis can be thoroughly understood through studies of closely related indole-3-carbaldehyde derivatives. These analogous studies provide a robust framework for predicting and interpreting the chemical behavior, electronic structure, and spectroscopic properties of the target molecule.

Prospective Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Protocols

A primary focus for future research is the creation of environmentally benign methods for synthesizing 4-iodo-1H-indole-3-carbaldehyde. Traditional synthesis often involves hazardous reagents and produces substantial waste. Greener alternatives could revolutionize its production.

Key areas for development include:

Direct C-H Activation: A highly atom-economical approach would be the direct iodination of the C4 C-H bond of indole-3-carbaldehyde. This method would eliminate the need for pre-functionalized starting materials, though achieving high regioselectivity remains a challenge. researchgate.netchim.it

Electrochemical Synthesis: Utilizing electricity instead of chemical oxidants or reductants, electrosynthesis presents a cleaner path for the iodination of indole-3-carbaldehyde. researchgate.net This can significantly minimize waste and enhance the sustainability of the process.

Green Solvents: Future research should aim to replace volatile organic solvents with greener options like water or bio-based solvents. researchgate.net

Catalyst Recycling: For catalyzed reactions, developing efficient methods for catalyst recovery and reuse is crucial for both sustainability and cost-effectiveness.

Recent advancements in green chemistry have highlighted the use of halide catalysis with safer oxidants like oxone, which could be adapted for the synthesis of iodo-indoles, preventing waste and avoiding hazardous chemical synthesis. nih.govspringernature.com

Enantioselective Synthesis of Chiral this compound Derivatives

While this compound itself is achiral, many of its biologically significant derivatives are chiral. The development of methods to synthesize specific enantiomers is critical, as different stereoisomers can have vastly different biological effects. acs.orgacs.org

Promising strategies for future exploration are:

Asymmetric Catalysis: The use of chiral catalysts can control the stereochemical outcome of reactions. acs.orgnih.govnih.govrsc.org For example, asymmetric reactions starting from this compound could produce a variety of chiral indole (B1671886) derivatives. acs.orgnih.gov

Biocatalysis: Enzymes offer exceptional stereoselectivity and operate under mild conditions, making them an environmentally friendly option for producing chiral derivatives.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary can guide the stereochemistry of subsequent reactions, providing a valuable tool for creating enantioenriched products.

Recent research has demonstrated successful enantioselective functionalization of indole N-H groups, a technique that could be adapted for derivatives of this compound. sci-hub.seresearchgate.net

Exploration of Novel Catalytic Systems for Functionalization

The iodine atom at the C4 position serves as a versatile handle for further chemical modifications, often through cross-coupling reactions. While palladium catalysis is well-established, exploring alternative catalysts is a key research goal.

Future research should investigate:

Earth-Abundant Metal Catalysis: Developing catalytic systems based on more common and less toxic metals like iron, copper, or nickel to replace precious metals such as palladium is a major objective in sustainable chemistry. chemrxiv.orgrsc.orgchemrxiv.orgacs.orgacs.org

Photoredox Catalysis: Visible-light photoredox catalysis allows for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govresearchgate.netrsc.orgresearchgate.netyoutube.com Applying this to the functionalization of this compound could unlock new reaction pathways.

Dual Catalysis: Combining two different catalytic systems in one reaction can enable transformations not possible with a single catalyst, leading to new and efficient derivatization methods. researchgate.netresearchgate.net

The table below summarizes some modern catalytic approaches that could be applied to this compound.

| Catalytic Strategy | Potential Advantages | Relevant Research Areas |

|---|---|---|

| Earth-Abundant Metals (e.g., Fe, Cu, Ni) | Lower cost, reduced toxicity, increased sustainability. chemrxiv.orgrsc.org | Cross-coupling reactions for C-C and C-N bond formation. rsc.orgacs.org |

| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. nih.govyoutube.com | Acylation, sulfonylation, and other functional group introductions. nih.govrsc.org |

| Dual Catalysis | Enables novel transformations, can increase reaction efficiency and selectivity. | Combination of transition metal catalysis with photoredox or organocatalysis. researchgate.netresearchgate.net |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry and automated synthesis offer significant benefits over traditional batch methods, including enhanced safety, scalability, and reproducibility. nih.govmdpi.comnih.govresearchgate.net

Future research in this area should focus on:

Flow Synthesis of the Core Scaffold: Developing a continuous flow process for the synthesis of this compound would allow for its on-demand production. mdpi.comnih.gov

Automated Derivatization: An automated platform could rapidly generate large libraries of derivatives for high-throughput screening in drug discovery. nih.govrsc.orgresearchgate.netrug.nl

In-line Analysis and Optimization: Integrating analytical techniques into a flow system would enable real-time reaction monitoring and rapid optimization of conditions.

The table below outlines the key advantages of integrating these modern synthesis technologies.

| Technology | Key Advantages | Potential Impact on this compound Research |

|---|---|---|

| Continuous Flow Chemistry | Improved heat and mass transfer, enhanced safety, easy scalability. nih.govmdpi.com | Efficient and safe on-demand synthesis of the core structure and its derivatives. nih.govresearchgate.net |

| Automated Synthesis | High-throughput experimentation, rapid library generation, reduced manual labor. nih.govresearchgate.net | Accelerated discovery of new derivatives with desirable properties for various applications. rsc.orgrug.nl |

By pursuing these research directions, the scientific community can fully harness the potential of this compound as a fundamental building block for creating a wide array of functional molecules.

Q & A

Q. What are the optimized synthetic routes for 4-iodo-1H-indole-3-carbaldehyde, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The synthesis typically involves iodination of 1H-indole-3-carbaldehyde. A Vilsmeier-Haack reaction using POCl₃ and DMF can introduce an aldehyde group at the 3-position, followed by electrophilic iodination at the 4-position . Key factors include:

- Iodination Reagents : Iodine with oxidizing agents (e.g., HIO₃ or H₂O₂) in solvents like dichloromethane or acetonitrile.

- Regioselectivity Control : Electron-donating/withdrawing groups and temperature (e.g., 0–25°C) direct iodine substitution. For 4-iodo derivatives, steric and electronic effects of the aldehyde group at C3 favor iodination at C4 .

Validation : Monitor reaction progress via TLC or HPLC, and confirm regiochemistry using NMR (¹H, ¹³C) and X-ray crystallography .

Q. How can spectroscopic techniques distinguish this compound from its structural isomers?

- Methodological Answer :

- NMR :

- ¹H NMR : Aldehyde proton appears as a singlet at δ ~10 ppm. Iodo substitution at C4 deshields adjacent protons (e.g., H5 and H6 show splitting patterns distinct from 5- or 6-iodo isomers) .

- ¹³C NMR : Iodo-carbon (C4) resonates at δ ~90–100 ppm, distinct from bromo/chloro analogues (δ ~110–120 ppm for Br; δ ~125–135 ppm for Cl) .

- Mass Spectrometry : Molecular ion peak at m/z 271 (M⁺) with characteristic iodine isotopic pattern (1:1 for M⁺ and M+2 due to ¹²⁷I) .

Q. What are the common functionalization reactions of this compound, and how are they optimized for yield?

- Methodological Answer :

- Aldehyde Reduction : Use NaBH₄ in methanol to yield 4-iodo-1H-indole-3-methanol (90% yield; monitor by IR loss of C=O stretch at ~1700 cm⁻¹) .

- Nucleophilic Substitution : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) replaces iodine with aryl groups (70–85% yield) .

- Oxidation : KMnO₄ in acidic conditions converts the aldehyde to 4-iodo-1H-indole-3-carboxylic acid (requires inert atmosphere to prevent over-oxidation) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) with cryogenic cooling (100 K) to minimize thermal motion .

- Refinement : Employ SHELXL for high-resolution refinement. Key parameters:

- Anisotropic displacement parameters for iodine (high electron density).

- Restraints on aldehyde group geometry to prevent overfitting .

- Validation : Check R-factor convergence (<5% for R1) and validate via PLATON ADDSYM to detect missed symmetry .

Q. How do contradictory reactivity profiles arise in iodinated indole derivatives, and how can they be resolved experimentally?

- Methodological Answer : Contradictions often stem from:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in substitution reactions vs. non-polar solvents favoring aggregation .

- Iodine Redox Behavior : Iodide byproducts (e.g., I⁻) can act as catalysts or inhibitors depending on concentration. Use scavengers like Ag₂O to suppress unwanted pathways .

Resolution Strategy : - Kinetic Studies : Monitor reaction progress under varying conditions (e.g., time-resolved UV-Vis for intermediate detection).

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict regioselectivity and transition states .

Q. What advanced purification techniques are critical for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography with gradient elution (hexane:EtOAc 8:2 → 6:4) to separate iodinated products from di-iodo byproducts.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. Iodo derivatives often require slow cooling to prevent iodine loss .

- HPLC-PDA : Semi-preparative HPLC with C18 columns (ACN/H₂O + 0.1% TFA) ensures >98% purity. Confirm via ¹H NMR integration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.